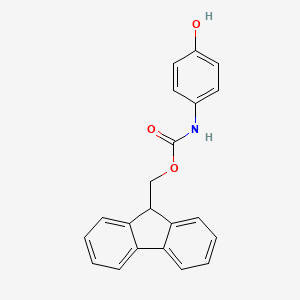
5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” is a synthetic organic compound that belongs to the class of pyridinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a pyridine derivative.
Functional Group Introduction: Introduction of the amino group at the 5-position and the tert-butylthioethyl group at the 1-position.
Reaction Conditions: These steps may involve various reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the tert-butylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the pyridinone ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions at the amino group or the tert-butylthioethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” may have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” would depend on its specific interactions with biological targets. This might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-(2-ethylthio)ethyl)pyridin-2(1h)-one
- 5-Amino-1-(2-(tert-butylthio)ethyl)quinolin-2(1h)-one
Uniqueness
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” may be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H18N2OS |
|---|---|
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
5-amino-1-(2-tert-butylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,3)15-7-6-13-8-9(12)4-5-10(13)14/h4-5,8H,6-7,12H2,1-3H3 |
Clé InChI |
FHCOKQLJIHESDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCCN1C=C(C=CC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)



![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)

![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)
